molecular formula C13H15Cl2NO2 B11948161 Cyclohexyl N-(3,4-dichlorophenyl)carbamate CAS No. 78632-31-2

Cyclohexyl N-(3,4-dichlorophenyl)carbamate

Katalognummer: B11948161
CAS-Nummer: 78632-31-2
Molekulargewicht: 288.17 g/mol
InChI-Schlüssel: CZRDJGBRLSZZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H15Cl2NO2 and a molecular weight of 288.176 g/mol This compound is known for its unique chemical structure, which includes a cyclohexyl group and a dichlorophenyl group connected by a carbamate linkage

Vorbereitungsmethoden

The synthesis of Cyclohexyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Cyclohexyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl N-(3,4-dichlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl N-(3,4-dichlorophenyl)carbamate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

78632-31-2

Molekularformel

C13H15Cl2NO2

Molekulargewicht

288.17 g/mol

IUPAC-Name

cyclohexyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H15Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)

InChI-Schlüssel

CZRDJGBRLSZZOL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.